molecular formula C11H9ClN2O2 B13663543 Methyl 3-amino-5-chloroquinoline-2-carboxylate

Methyl 3-amino-5-chloroquinoline-2-carboxylate

Cat. No.: B13663543
M. Wt: 236.65 g/mol
InChI Key: CZDWVUAUTWZDQE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloroquinoline-2-carboxylate is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-chloroquinoline-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde.

    Amination: The carbaldehyde is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include ammonia, methanol, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloroquinoline-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroquinoline.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-chloroquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the quinoline ring allow it to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound with a wide range of derivatives.

    2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

Methyl 3-amino-5-chloroquinoline-2-carboxylate is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and potential applications in medicinal chemistry and other fields. The combination of these functional groups allows for diverse chemical modifications and the development of novel compounds with improved biological activities.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 3-amino-5-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-8(13)5-6-7(12)3-2-4-9(6)14-10/h2-5H,13H2,1H3

InChI Key

CZDWVUAUTWZDQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=N1)C=CC=C2Cl)N

Origin of Product

United States

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